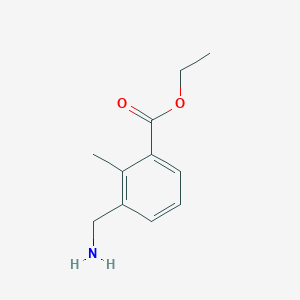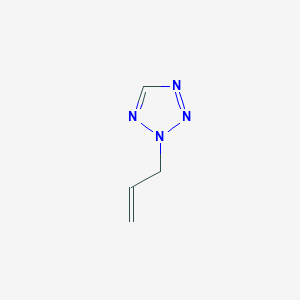![molecular formula C10H13ClN2O B14453934 N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea CAS No. 74119-24-7](/img/structure/B14453934.png)
N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-(chloromethyl)phenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(Chloromethyl)phenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful monitoring of reaction parameters to ensure consistency and quality.
化学反应分析
Types of Reactions
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation products include corresponding carboxylic acids or ketones.
Reduction: Reduction leads to the formation of amines or alcohols.
科学研究应用
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dimethylurea moiety may also contribute to its activity by interacting with specific enzymes or receptors.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)phenyl isocyanate
- N,N-Dimethylurea
- Chloromethylphenyl derivatives
Uniqueness
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea is unique due to the combination of its chloromethyl and dimethylurea groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
| 74119-24-7 | |
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC 名称 |
3-[4-(chloromethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
InChI 键 |
DJIOCLCTGVCMPX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)



